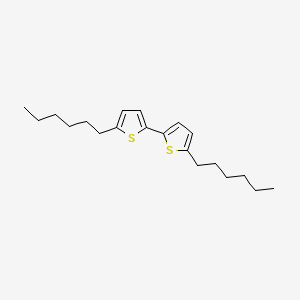

5,5'-Dihexyl-2,2'-bithiophene

描述

Significance of Alkyl-Substituted Bithiophenes in Organic Semiconductor Research

The introduction of alkyl side chains onto the backbone of conjugated molecules like bithiophene is a critical strategy in the design of high-performance organic semiconductors. These substituents play a multifaceted role in determining the material's properties and its performance in electronic devices.

One of the most significant contributions of alkyl substitution is the enhancement of solubility in common organic solvents. beilstein-journals.org Unsubstituted oligothiophenes are often difficult to process using solution-based techniques due to their strong intermolecular interactions and tendency to aggregate. beilstein-journals.org By attaching flexible alkyl chains, such as hexyl groups, the solubility is dramatically improved, enabling the use of cost-effective fabrication methods like spin-coating, printing, and zone casting for creating uniform thin films. beilstein-journals.org

Beyond solubility, alkyl chains profoundly influence the solid-state packing and morphology of the semiconductor film, which are crucial for efficient charge transport. The length and position of the alkyl chains can direct the self-assembly of the molecules into well-ordered structures, such as layered arrangements that facilitate π-π stacking. e-bookshelf.de This long-range order is essential for creating efficient pathways for charge carriers to move through the material. e-bookshelf.de For instance, the introduction of hexyl groups in sexithiophene was shown to promote a more two-dimensional layered growth, leading to a significant increase in charge carrier mobility compared to the unsubstituted counterpart. e-bookshelf.de Research has also revealed more subtle structural effects; for example, a distinct "odd-even" effect has been observed where the length of the alkyl chain (an odd or even number of carbons) can significantly alter the molecular tilt angle in thin films, which in turn impacts the intermolecular electronic coupling. acs.org The specific placement of the alkyl group is also critical, with substitution at the 5,5'-positions of bithiophene showing a strong influence on the material's reorganization energy. researchgate.net

Furthermore, the electronic properties of the bithiophene core can be fine-tuned by the nature of the alkyl substituents. While primarily added to improve processability, these groups can also subtly modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the semiconductor. beilstein-journals.org This tuning is vital for optimizing the performance of devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). beilstein-journals.orgrsc.org

Overview of the Role of 5,5'-Dihexyl-2,2'-bithiophene and its Derivatives as Core Structures and Building Blocks

This compound is a foundational building block in the synthesis of a wide array of more complex, high-performance organic semiconductors. Its well-defined structure, combining a conjugated bithiophene core with solubilizing hexyl chains at the terminal 5 and 5' positions, makes it an ideal starting point for creating polymers and small molecules with tailored properties.

The hexyl groups at the 5,5'-positions provide excellent solubility for subsequent synthetic manipulations and for the final material's processing. This specific substitution pattern allows for the creation of regioregular polymers where the structural order is precisely controlled, which is a key factor in achieving high charge carrier mobilities.

A critical application of this compound is through its halogenated derivatives, particularly 5,5'-dibromo-2,2'-bithiophene, which serve as versatile intermediates in cross-coupling reactions like Suzuki and Stille couplings. These reactions allow for the facile synthesis of conjugated polymers and block copolymers. For example, dibromo derivatives of alkylated bithiophenes are used to create low-bandgap polymers for solar cell applications. The well-defined structure of the bithiophene unit is advantageous over random coupling of monothiophenes, as it helps in achieving desired molecular conformations and addressing film morphology issues. ossila.com

The versatility of this compound and its derivatives is evident in their incorporation into various classes of advanced materials:

Conjugated Polymers for OPVs and OFETs: It serves as a precursor for polymers used in organic photovoltaics and field-effect transistors. By polymerizing its derivatives with other aromatic units, materials with specific electronic and optical properties, such as tailored bandgaps for efficient light absorption, can be synthesized.

Small Molecule Semiconductors: The bithiophene core is integrated into donor-acceptor (D-A) or acceptor-donor-acceptor (A-D-A) type small molecules. aip.org In these architectures, the bithiophene unit often acts as the electron-donating component, and its properties are modulated by the choice of the acceptor unit.

Block Copolymers: The compound can be incorporated into block copolymers, which can offer enhanced mechanical properties alongside good electrical conductivity.

The performance of devices fabricated from materials derived from this compound highlights its importance. For instance, OFETs based on such materials demonstrate the influence of the molecular structure on charge transport.

Table 1: Performance of select Organic Field-Effect Transistors (OFETs) based on Bithiophene Derivatives

| Semiconductor Material | Device Configuration | Hole Mobility (μh) [cm²/V·s] |

|---|---|---|

| 5,5′-bis(4-n-hexylphenyl)-2,2′-bithiophene (dHPTTP) | Solution-processed | 0.07 e-bookshelf.de |

| N-ethyl bithiophene-barbiturate derivative | Vacuum-deposited | 0.26 (electron mobility) rsc.org |

| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) | On pristine SiO₂ | 2-3 × 10⁻⁴ nih.gov |

| 5,5'-di(2-azulenyl)-2,2'-bithiophene (DAzBT) | - | up to 5.0 × 10⁻² researchgate.net |

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,5-dihexylsexithiophene (DH6T) |

| 5,5′bis(4-alkylphenyl)-2,2′-bithiophenes (P2TPs) |

| 5,5'-dibromo-2,2'-bithiophene |

| 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene (B1640519) |

| 5-Bromo-5'-hexyl-2,2'-bithiophene (B3029418) |

| 5,5′-bis(4-n-hexylphenyl)-2,2′-bithiophene (dHPTTP) |

| N-ethyl bithiophene-barbiturate |

| 5,5'-bis(naphth-2-yl)-2,2'-bithiophene (NaT2) |

| 5,5'-di(2-azulenyl)-2,2'-bithiophene (DAzBT) |

| 5,5'-bis(pyren-2-yl)-2,2'-bithiophene (BPBT) |

| sexithiophene (6T) |

| 2,2'-bithiophene (B32781) |

| Thiophene (B33073) |

| N-bromosuccinimide (NBS) |

| Triphenylamine (B166846) |

| Perylene |

| Carbazole |

Structure

3D Structure

属性

IUPAC Name |

2-hexyl-5-(5-hexylthiophen-2-yl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30S2/c1-3-5-7-9-11-17-13-15-19(21-17)20-16-14-18(22-20)12-10-8-6-4-2/h13-16H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVQZMWDOMFSYKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441903 | |

| Record name | DH-2T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

211737-46-1 | |

| Record name | DH-2T | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Functionalization of 5,5 Dihexyl 2,2 Bithiophene Derivatives

Strategies for the Preparation of 5,5'-Dihexyl-2,2'-bithiophene and its Functionalized Analogues

The preparation of this compound and its derivatives can be broadly categorized into two approaches: the "building blocks" approach, which involves the coupling of pre-existing thiophene (B33073) rings, and the "ring closure" approach, where one or both thiophene rings are constructed. acs.org The former is more common and heavily relies on transition metal-catalyzed reactions. acs.orgresearchgate.net

Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis of conjugated polymers and small molecules based on this compound. These reactions enable the formation of carbon-carbon bonds with high efficiency and selectivity, allowing for the construction of complex molecular architectures.

The Suzuki-Miyaura coupling is a versatile method for the functionalization of bithiophene derivatives. This reaction typically involves the palladium-catalyzed coupling of a boronic acid or ester derivative with a halogenated bithiophene. For instance, 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene (B1640519) can be coupled with various arylboronic acids to introduce different functionalities. ossila.com The use of bis(pinacolato)diboron (B136004) with a palladium catalyst like Pd(dppf)Cl₂ allows for the formation of copolymers with benzene (B151609) derivatives. A specific protocol for such a coupling reaction is detailed in the table below.

| Reactant A | Reactant B | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

| 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | Bis(pinacolato)diboron | Pd(dppf)Cl₂ (5 mol%) | THF | 110 | 78 | |

| 4-hexyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene-2-carbaldehyde | Aryl halide | Not specified | Not specified | Not specified | 75 | acs.org |

Stille coupling is another powerful palladium-catalyzed reaction widely used in the synthesis of polymers from bithiophene monomers. researchgate.net This method involves the reaction of an organotin compound (stannane) with an organohalide. For example, 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene can be polymerized with stannylated thiophenes to create alternating copolymers. These polymers are crucial for applications in organic electronics. The table below summarizes a typical Stille coupling polymerization.

| Monomer A | Monomer B | Catalyst | Ligand | Solvent | Temperature (°C) | Polymer Product | Mn (kDa) | Reference |

| 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | Stannylated thiophene | Pd(PPh₃)₄ | AsPh₃ | Toluene | 110 | Poly(DHBT-alt-BDT) | 45.2 |

Cross-dehydrogenative coupling (CDC) has emerged as a more atom-economical approach for the synthesis of conjugated polymers, as it avoids the pre-functionalization of monomers by directly activating C-H bonds. acs.orgresearchgate.net A Pd/Ag cocatalyzed CDC polymerization has been studied for the synthesis of a donor-acceptor polymer using 3,3'-dihexyl-2,2'-bithiophene (B173766) and 2,2',3,3',5,5',6,6'-octafluorobiphenyl. acs.orgnih.gov Mechanistic studies revealed that the second chain extension cross-coupling is significantly more efficient than the initial coupling and homocoupling side reactions, which is contrary to what the Carothers equation would predict. acs.orgnih.gov This acceleration is attributed to a strong Pd-thiophene interaction in the transition state of the C-H bond activation, which lowers the energy barrier for the subsequent coupling step. nih.gov

Halogenation, particularly bromination, is a critical step in the synthesis of functionalized this compound derivatives. The introduction of bromine atoms at the 5 and 5' positions creates reactive sites for subsequent cross-coupling reactions. N-bromosuccinimide (NBS) is a commonly used reagent for this purpose. The reaction conditions can be controlled to achieve high regioselectivity. For instance, the bromination of 4,4'-dihexyl-2,2'-bithiophene (B1283762) with NBS in THF at 0°C yields 5,5'-dibromo-4,4'-dihexyl-2,2'-bithiophene, a key precursor for polymerization. The synthesis of 5-bromo-5'-hexyl-2,2'-bithiophene (B3029418) involves the bromination of 5-hexyl-2,2'-bithiophene (B61625) with NBS in DMF.

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time | Product | Yield (%) | Reference |

| 4,4'-Dihexyl-2,2'-bithiophene | NBS (1 eq) | THF | 0 | 2 h | 5,5'-Dibromo-4,4'-dihexyl-2,2'-bithiophene | 92 | |

| 5-Hexyl-2,2'-bithiophene | NBS | DMF | Room temperature | 1 h | 5-Bromo-5'-hexyl-2,2'-bithiophene | 53 |

Besides the widely used Suzuki and Stille couplings, other synthetic methods are also employed for the preparation of this compound and its derivatives.

The Fiesselmann thiophene synthesis represents a "ring closure" approach, where the thiophene ring itself is constructed. acs.orgnih.govacs.org This method allows for the synthesis of substituted 2,2'-bithiophene-5-carboxylic acids and esters from α,β-acetylenic esters and thioglycolic acid derivatives. acs.orgnih.govacs.orgwikipedia.org

The Kumada coupling , which utilizes a nickel catalyst, is an industrially preferred method for coupling reactions due to the lower cost of nickel compared to palladium. rsc.org It involves the reaction of a Grignard reagent, such as hexylmagnesium bromide, with a di-halogenated bithiophene.

The Sonogashira coupling is a palladium-copper catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. uniroma1.itorganic-chemistry.org This reaction is useful for introducing alkyne functionalities into the bithiophene structure, which can further extend the π-conjugation. uniroma1.it For example, 5,5'-diiodo-2,2'-bithiophene (B1607277) can be coupled with trimethylsilylacetylene (B32187) in a Sonogashira reaction. uniroma1.it A one-pot Sonogashira-Glaser coupling-cyclization sequence has also been developed for the synthesis of 2,5-di(hetero)arylthiophenes. beilstein-journals.org

Enabling Technologies for Enhanced Synthesis

The synthesis of this compound and its derivatives has benefited from the application of enabling technologies such as microwave and ultrasound irradiation. These methods offer significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced selectivity. researchgate.netethernet.edu.et

Microwave-assisted synthesis, for instance, has been successfully employed for the rapid production of conjugated polymers like poly(9,9-dihexylfluorene)s through Suzuki coupling reactions. researchgate.net This technique allows for efficient energy transfer directly to the reacting molecules, leading to faster and more controlled polymerization processes. ethernet.edu.etresearchgate.net In some cases, microwave heating has been shown to reduce reaction times from days to mere hours or even minutes. researchgate.net For example, the synthesis of certain alternating copolymers can be achieved in just 24 hours with microwave assistance, compared to six days using conventional methods, while still producing polymers with comparable molecular weights. researchgate.net

Ultrasound irradiation has also proven to be a valuable tool, particularly in the preparation of brominated thiophene intermediates. The use of ultrasound can lead to high reaction rates and chemoselectivity, with the formation of fewer byproducts that are more easily separated. researchgate.net These green chemistry approaches not only improve the efficiency of the synthesis but also contribute to more sustainable chemical processes. ethernet.edu.etwiley.com

Regiochemical Control and Side Chain Engineering

Influence of Alkyl Group Position on Molecular Conformation and Solubility

The position of alkyl groups on the bithiophene core has a profound impact on the molecule's conformation, solubility, and ultimately its performance in electronic devices. The placement of hexyl chains at the 4,4'-positions in this compound results in a "tail-to-tail" configuration, which is known to reduce steric hindrance compared to the "head-to-head" (3,3'-dihexyl) or "head-to-tail" arrangements. oup.com This reduced steric strain in 4,4'-dialkylated bithiophenes promotes better crystallinity and charge mobility. For example, organic field-effect transistors (OFETs) based on 4,4'-dihexyl-2,2'-bithiophene have demonstrated significantly higher hole mobilities (around 0.1 cm²/Vs) compared to their 3,3'-dihexyl counterparts (<0.01 cm²/Vs).

The hexyl substituents are crucial for enhancing the solubility of the bithiophene derivatives in common organic solvents, which is a key requirement for solution-based processing techniques used in the fabrication of organic electronics. acs.org The introduction of branched alkyl chains is a common strategy to further improve solubility by reducing intermolecular interactions, although this can sometimes come at the cost of lower crystallinity. acs.org Therefore, a careful balance between solubility and molecular packing must be achieved through strategic side-chain engineering. The regiochemistry of the alkyl groups also influences the planarity of the conjugated backbone, with the 3,8-dihexyl substitution pattern in some fused-ring systems leading to increased steric crowding and out-of-plane bending of functional groups. rsc.org

Terminal Functionalization for Polymerization and Conjugation

Terminal functionalization of the this compound core at the 5 and 5' positions is a critical step for its use as a monomer in polymerization and for conjugation to other molecular units. The most common functional groups introduced are halogens, particularly bromine, to create 5,5'-dibromo-2,2'-bithiophene. This dibrominated derivative is a versatile building block for various cross-coupling reactions, such as Suzuki and Stille couplings, to form carbon-carbon bonds with other monomers. ossila.com These reactions are fundamental to the synthesis of a wide range of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs), OFETs, and organic solar cells. ossila.comossila.com

Other terminal functional groups, such as ethynyl (B1212043) and carboxylic acid moieties, expand the synthetic possibilities. For instance, 5-ethynyl-2,2'-bithiophene (B3059511) can be synthesized and used in coupling reactions to create extended conjugated systems. scispace.commdpi.com Similarly, [2,2'-bithiophene]-5,5'-dicarboxylic acid serves as a monomer for the synthesis of polyesters and metal-organic frameworks (MOFs). rsisinternational.orgresearchgate.net The synthesis of this dicarboxylic acid can be achieved through various methods, including the direct coupling of thiophene precursors. rsisinternational.org These terminally functionalized dihexylbithiophene derivatives are essential for building complex molecular architectures with tailored electronic and optical properties.

Polymerization and Oligomerization of Dihexylbithiophene Monomers

Synthesis of Conjugated Polymers and Copolymers Incorporating Dihexylbithiophene Units

This compound and its functionalized derivatives are key building blocks in the synthesis of a diverse array of conjugated polymers and copolymers. These materials are at the forefront of research in organic electronics due to their tunable properties and processability. rsc.org Stille and Suzuki coupling reactions are the most prevalent methods for the polymerization of these monomers. whiterose.ac.ukacs.org For example, Stille coupling is used to synthesize polymers by reacting a distannylated dihexylbithiophene monomer with a dibrominated comonomer. acs.org

The dihexylbithiophene unit can be copolymerized with a variety of other aromatic units to create donor-acceptor (D-A) copolymers with specific electronic and optical properties. whiterose.ac.uk For example, copolymers of dihexylbithiophene with electron-accepting units like benzothiadiazole dicarboxylic imide (BTDI) have been synthesized to investigate the effects of different alkyl side chains on the polymer's properties. whiterose.ac.uk The incorporation of dihexylbithiophene into polymer backbones influences the resulting material's solubility, molecular weight, and thermal stability. whiterose.ac.ukresearchgate.net The choice of comonomer and the nature of the linkage (e.g., alternating or random) allows for fine-tuning of the polymer's band gap and energy levels for specific applications. rsc.org

Below is a table summarizing examples of polymers and copolymers synthesized using dihexylbithiophene derivatives:

| Polymer/Copolymer Name | Monomers Used | Polymerization Method | Reference |

| Poly(bithiophene-alt-tetrafluorophenylene) | 3,3'-dihexylbithiophene, Tetrafluorophenylene derivative | Alternating copolymerization | rsc.org |

| Poly[N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide)-2,6-diyl]-alt-5,5′-(2,2′-bithiophene) [P(NDI2OD-T2)] | N,N′-bis(2-octyldodecyl)-naphthalene-1,4,5,8-bis(dicarboximide) derivative, 5,5'-(2,2'-bithiophene) derivative | Alternating copolymerization | acs.org |

| Thermocleavable polymers | Bithiophene and tetrathiophene derivatives, Secondary phthalate (B1215562) ester derivative | Stille polymerisation | whiterose.ac.uk |

| Poly(3-hexylthiophene) | 3-hexylthiophene | Kumada reaction | researchgate.net |

Control of Polymer Molecular Weight and Polydispersity Index

The molecular weight and polydispersity index (PDI) of conjugated polymers are critical parameters that significantly influence their physical properties and device performance. nih.govnih.gov Achieving precise control over these parameters during the polymerization of dihexylbithiophene monomers is a key synthetic challenge. Various controlled polymerization techniques, such as atom-transfer radical polymerization (ATRP), reversible addition-fragmentation chain-transfer polymerization (RAFT), and nitroxide-mediated polymerization (NMP), have been developed to produce polymers with narrow molecular weight distributions (low PDI). d-nb.info

For polythiophenes, including those derived from dihexylbithiophene, methods have been developed to control molecular weight up to certain limits with a low PDI. ethz.ch The choice of catalyst and reaction conditions plays a crucial role. For instance, the use of specific nickel catalysts in Kumada catalyst transfer polycondensation (KCTP) allows for the synthesis of regioregular poly(3-hexylthiophene) with controlled molecular weight and low PDI. ethernet.edu.et

Recent strategies for controlling molecular weight distribution go beyond simply achieving a low PDI. Techniques are being explored to deterministically control the shape of the molecular weight distribution itself, which can have a profound impact on material properties. nih.govmdpi.com One approach involves blending polymers with different dispersities to achieve a target intermediate dispersity with high precision. nih.govresearchgate.net Another innovative method utilizes analytical ultracentrifugation to create a concentration gradient of a macroinitiator, allowing for the production of polymers with tailored molar mass distributions. d-nb.info These advanced methods provide powerful tools for fine-tuning the properties of dihexylbithiophene-based polymers for specific applications.

Below is a table showing examples of controlled polymerization results for related thiophene-based polymers:

| Polymer | Polymerization Method | Achieved Mn ( kg/mol ) | PDI | Reference |

| Poly(3-hexylthiophene) | Kumada Catalyst Transfer Polycondensation | up to 10 | < 1.2 | ethz.ch |

| Poly[3,3'-dialkylsulfanyl-2,2'-bithiophene] | Electrochemical Polymerization | ~3.6 | - | acs.org |

| Low Dispersity Polymer | Various (e.g., ATRP, RAFT) | 24.9 | 1.08 | researchgate.net |

| High Dispersity Polymer | Various | 15.2 | 1.84 | researchgate.net |

Advanced Electronic and Optoelectronic Properties of 5,5 Dihexyl 2,2 Bithiophene and Its Derivatives

Electronic Structure and Energy Level Engineering

The electronic and optoelectronic characteristics of 5,5'-Dihexyl-2,2'-bithiophene and its derivatives are fundamentally governed by their electronic structure, particularly the arrangement of their frontier molecular orbitals. Engineering these energy levels is crucial for optimizing their performance in devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Frontier Molecular Orbitals (HOMO-LUMO) Analysis and Energy Gap Determination

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining the electronic properties of organic semiconductors. The HOMO level relates to the ionization potential and the ability to donate an electron (p-type character), while the LUMO level is associated with the electron affinity and the ability to accept an electron (n-type character). The energy difference between these two orbitals, the HOMO-LUMO gap (Eg), dictates the energy required to excite an electron and is a key factor in the material's optical and electronic behavior. wuxibiology.comacs.org

For bithiophene-based molecules, both the HOMO and LUMO are typically well-delocalized across the conjugated backbone. acs.org Theoretical calculations, often employing Density Functional Theory (DFT), are used to predict these energy levels. acs.orgresearchgate.net For instance, in a derivative, 5,5'-bis(pyren-2-yl)-2,2'-bithiophene (BPBT), the HOMO energy level was calculated to be -5.357 eV, suggesting good air stability. researchgate.netresearchgate.net

The HOMO-LUMO energy gap can be systematically tuned by modifying the molecular structure. Introducing electron-donating or electron-withdrawing groups or extending the π-conjugation length can alter the energy levels. acs.orgrsc.org In a series of oligomers featuring bithiophene units, HOMO energy levels were methodically shifted from -5.8 eV to -5.3 eV, resulting in HOMO-LUMO gaps ranging from 2.04 eV to 1.60 eV. rsc.org This tunability is essential for matching the energy levels of other materials in a device, such as an acceptor in a solar cell, to ensure efficient charge separation. acs.org

| Compound/Derivative Class | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | Source |

| Dithieno[3,2-b:2',3'-d]pyrrole-based oligomer | -5.3 | -3.7 | 1.60 | rsc.org |

| Carbazole derivative oligomer | -5.8 | -3.76 | 2.04 | rsc.org |

| 5,5'-bis(pyren-2-yl)-2,2'-bithiophene (BPBT) | -5.357 | - | - | researchgate.netresearchgate.net |

| Thienoacene Dimer (4b) | -5.1 | -2.6 | 2.5 | rsc.org |

This table presents representative data for bithiophene-containing derivatives to illustrate the range of achievable energy levels.

Electrochemical Characterization for Energy Level Assessment (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is a powerful experimental technique used to determine the frontier orbital energy levels of conjugated molecules. uniroma1.it By measuring the onset potentials for oxidation (Eox, onset) and reduction (Ered, onset), the HOMO and LUMO energies can be estimated. acs.org The HOMO level is calculated from the oxidation potential, while the LUMO level is derived from the reduction potential. rsc.org

For many bithiophene derivatives, the oxidation process observed in CV is irreversible due to the coupling of the resulting radical cations, which can lead to electropolymerization. acs.orgubc.ca The reduction waves, however, can be reversible. rsc.org For example, 4,4'-Dihexyl-2,2'-bithiophene (B1283762) can be electropolymerized on electrodes, showing a reversible oxidation at +1.2 V versus an Ag/AgCl electrode in a 0.1 M TBAP/CH₂Cl₂ solution.

In a series of oligomers containing bithiophene units, the HOMO energy levels were found to increase (become less negative) from -5.8 eV to -5.3 eV with increasing donor strength of the central building block, while the LUMO levels remained relatively constant between -3.7 and -3.8 eV. rsc.org This demonstrates the ability to selectively engineer the HOMO level without significantly affecting the LUMO level, which is a key strategy in materials design for organic electronics. rsc.orgrsc.org

| Compound Class | Eox, onset (V) | Ered, onset (V) | Estimated HOMO (eV) | Estimated LUMO (eV) | Source |

| Oligothiophenes (general range) | - | - | -5.68 to -5.14 | - | uniroma1.it |

| Dithieno[3,2-b:2',3'-d]pyrrole-based oligomer | 0.2 | -1.1 | -5.3 | -3.7 | rsc.org |

| Carbazole derivative oligomer | 0.7 | -1.06 | -5.8 | -3.76 | rsc.org |

| EtH-T-DI-DTT | 0.35 | -1.81 | -5.45 | -3.29 | beilstein-journals.org |

Note: Potentials are often reported versus different reference electrodes (e.g., Fc/Fc+, SCE) and converted to energy levels using established formulas. The values presented here illustrate typical findings. acs.org

Charge Transport Mechanisms

The efficiency of organic electronic devices relies heavily on the charge transport characteristics of the semiconducting material. In materials like this compound, charge transport occurs via a hopping mechanism, where charge carriers (holes or electrons) jump between adjacent molecules. This process is influenced by molecular packing, electronic coupling, and the energetic cost of molecular geometry relaxation, known as reorganization energy.

Isotope Effects on Charge Transport in Di(n-hexyl)-bithiophene Isomers

The study of isotope effects, where atoms are replaced by their heavier isotopes (e.g., hydrogen with deuterium), provides profound insight into charge transport mechanisms. researchgate.net For organic semiconductors where charge transport is assisted by quantum nuclear tunneling, isotopic substitution can lead to a decrease in charge mobility because heavier nuclei dampen the quantum tunneling effect. researchgate.netshuaigroup.net

Theoretical studies on di(n-hexyl)-bithiophene isomers have shown that the position of the hexyl side chains significantly impacts the magnitude of the isotope effect. researchgate.net When comparing 3,3'-, 4,4'-, and 5,5'-dihexyl-bithiophene isomers, the 5,5'-substituted isomer exhibits the strongest isotope effect upon deuteration of the hexyl chains. researchgate.netresearchgate.net This is because the hexyl groups in the 5,5' positions contribute more significantly to the reorganization energy associated with charge hopping. researchgate.net The isotope effect has been found to be directly related to the reorganization energy. researchgate.netresearchgate.net Therefore, the greater the contribution of a specific atomic position to the reorganization energy, the stronger the observed isotope effect will be upon substitution at that site. researchgate.net

| Isomer | Isotope Effect Strength | Rationale | Source |

| This compound | Strongest | Larger reorganization energy contributed by the hexyl group in the 5,5' position. | researchgate.netresearchgate.net |

| 3,3'-dihexyl-2,2'-bithiophene (B173766) | Weaker | Lower contribution to reorganization energy from hexyl groups at the 3,3' positions. | researchgate.net |

| 4,4'-dihexyl-2,2'-bithiophene | Weaker | Lower contribution to reorganization energy from hexyl groups at the 4,4' positions. | researchgate.net |

Theoretical Modeling of Charge-Hopping Transfer (e.g., Quantum Nuclear Tunneling Model, Marcus Formula)

The charge transport properties of this compound and related materials are commonly described by a charge-hopping model. ntu.edu.tw The rate of charge transfer (k) between molecules can be calculated using theoretical frameworks like the Marcus formula or more advanced models that incorporate quantum effects. acs.orgwikipedia.org

Marcus Theory: In its semiclassical form, Marcus theory describes the charge transfer rate as dependent on the electronic coupling (transfer integral, J) between adjacent molecules and the reorganization energy (λ). acs.orgwikipedia.org The transfer integral reflects the degree of orbital overlap between molecules, while the reorganization energy is the energy required to relax the geometry of a molecule when it changes its charge state. rsc.org

Quantum Nuclear Tunneling Model: The standard Marcus theory does not account for the quantum nature of nuclear vibrations. The quantum nuclear tunneling model provides a more complete picture, especially for high-frequency molecular vibrations. shuaigroup.netnih.gov This model has been successfully applied to bithiophene-based compounds to explain phenomena like the isotope effect. researchgate.netresearchgate.net It predicts that since quantum tunneling assists charge transfer, increasing the mass of the nuclei involved (isotopic substitution) will hinder this effect and reduce the charge transfer rate. researchgate.netshuaigroup.net This negative isotope effect (∂μ/∂m < 0, where μ is mobility and m is atomic mass) is considered a key signature of the quantum nuclear tunneling mechanism in localized charge transport. shuaigroup.netshuaigroup.net

These theoretical models, often combined with first-principles calculations like DFT, allow for the prediction of charge mobility and provide crucial insights into the structure-property relationships that govern device performance. researchgate.netnih.gov

Reorganization Energy Contributions from Alkyl Substituents

Reorganization energy (λ) is a critical parameter in charge-hopping models, representing the energy penalty associated with the geometric rearrangement of a molecule and its surroundings upon gaining or losing a charge. rsc.orgacs.org It has two main components: the internal reorganization energy (λi), related to changes in the molecule's own geometry, and the external reorganization energy (λs), related to the polarization of the surrounding medium. rsc.org Lower reorganization energy is desirable for high charge mobility.

In di(n-hexyl)-bithiophene, the alkyl substituents play a direct role in the reorganization energy. Theoretical studies have demonstrated that the contribution of the hexyl groups to the total reorganization energy depends on their substitution position on the bithiophene core. researchgate.net Specifically, for hole transport, the reorganization energy contributed by the hexyl groups is larger when they are in the 5,5' positions compared to the 3,3' or 4,4' positions. researchgate.net

This finding directly explains the stronger isotope effect observed for the 5,5'-dihexyl isomer. researchgate.netresearchgate.net Since the hexyl groups at the 5,5' positions are more actively involved in the vibrational modes that couple to the charge transfer process, their deuteration has a more pronounced effect on slowing down the charge hopping rate. researchgate.netresearchgate.net This highlights how the placement of solubilizing alkyl chains not only affects packing and solubility but also directly influences the fundamental electronic parameters governing charge transport.

Photophysical Characterization and Excitonic Behavior

The photophysical properties of this compound and its derivatives are defined by their electronic structure, which governs how they interact with light. Unsubstituted 2,2'-bithiophene (B32781) absorbs around 300 nm and displays weak or no fluorescence. nih.gov However, the addition of substituents, such as the hexyl chains at the 5 and 5' positions, and the incorporation of other functional groups significantly alter these properties.

Substitution at the 5 and 5' positions of the bithiophene core generally leads to a bathochromic (red) shift in the absorption spectrum. Simple carbonyl substituents can shift the absorption by 50 nm or more and induce distinct fluorescence at wavelengths above 400 nm. nih.gov In a series of five-ring donor-acceptor-donor compounds, where a central electron-accepting ring (like 1,3,4-oxadiazole (B1194373) or 1,3,4-thiadiazole) is flanked by bithiophene units, the molecules exhibit a primary absorption band corresponding to the π-π* transition. acs.org For instance, a derivative with a central 1,3,4-oxadiazole ring and alkoxy substituents on the outer thiophenes (a structure analogous to a functionalized dihexyl-bithiophene system) shows an absorption maximum (λ_max) at 396 nm and a fluorescence maximum (λ_em) at 449 nm in dichloromethane. acs.org

The fluorescence quantum yield (Φ_F), a measure of emission efficiency, is also highly sensitive to the molecular structure. For many bithiophene derivatives, the quantum yields are relatively low. acs.org However, specific structural modifications can enhance emission. For example, a bithiophene derivative symmetrically substituted with 1,3,4-oxadiazole and alkoxy groups achieved a quantum yield of 0.59. acs.org In contrast, replacing the central oxadiazole with a stronger electron-accepting thiadiazole ring lowered the quantum yield. acs.org A series of halogen-substituted bithiophene-based polycatenars were found to exhibit blue-to-green fluorescence in the solid state, with emission maxima ranging from 480 to 520 nm. rsc.org

Table 2: Photophysical Data for Selected Bithiophene Derivatives in Dichloromethane (CH₂Cl₂)

| Compound/Derivative | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) |

|---|---|---|---|

| 2,5-Bis(5-(4-(hexyloxy)thiophen-2-yl)thiophen-2-yl)-1,3,4-oxadiazole | 396 | 449 | 0.59 |

| 2,5-Bis(5-(4-(hexyloxy)thiophen-2-yl)thiophen-2-yl)-1,3,4-thiadiazole | 436 | 536 | 0.05 |

| 4-amino-2,5-bis(5-(4-(hexyloxy)thiophen-2-yl)thiophen-2-yl)-1,2,4-triazole | 378 | 450 | 0.38 |

Data sourced from a study on symmetrically disubstituted bithiophene derivatives, providing a model for the behavior of functionalized this compound systems. acs.org

The optical band gap (E_g), which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), is a fundamental parameter that determines the electronic and optical properties of a semiconductor. In this compound and its derivatives, this gap can be precisely tuned by modifying the molecular structure.

A common strategy for tuning the band gap is through the introduction of electron-donating or electron-withdrawing substituents. Theoretical studies on bithiophene-bipyridine co-oligomers showed that adding substituents universally decreased the energy gap compared to the unsubstituted parent compound. ajchem-a.com For example, attaching a nitro group (NO₂), a strong electron-withdrawing group, to the thiophene (B33073) ring resulted in a significant reduction of the band gap. ajchem-a.com This occurs because substituents can differentially stabilize or destabilize the HOMO and LUMO levels. Electron-donating groups (like alkoxy) tend to raise the HOMO level, while electron-withdrawing groups (like cyano or nitro) tend to lower the LUMO level, both of which can lead to a smaller band gap. rsc.orgresearchgate.net

The position of the substituent also plays a crucial role. Studies on poly(3,3'-dibromo-2,2'-bithiophene) indicated that the presence of bromine at the 3-position resulted in a larger optical band gap compared to the unsubstituted poly(2,2'-bithiophene). ccsenet.org Conversely, theoretical analysis of 3,4'-substituted bithiophenes found that substituents in these positions shift the HOMO and LUMO levels in parallel, having little influence on the HOMO-LUMO gap itself. acs.org

Extending the π-conjugation length is another effective method for lowering the optical band gap. In donor-acceptor-donor oligomers, increasing the number of thiophene rings in the conjugated backbone leads to greater electron delocalization, which raises the HOMO and lowers the LUMO, thereby narrowing the band gap. beilstein-journals.org This principle is widely used in designing low-band-gap polymers for organic solar cells, where the this compound unit often serves as a soluble, electron-rich building block.

Intramolecular charge transfer (ICT) is an electronic process where, upon photoexcitation, an electron moves from an electron-donor part of a molecule to an electron-acceptor part of the same molecule. This phenomenon is central to the function of many organic optoelectronic materials and is particularly relevant in donor-acceptor (D-A) derivatives of this compound.

In D-A systems, the electron-rich dihexyl-bithiophene unit can act as the donor, while an appended moiety serves as the acceptor. The efficiency and nature of the ICT process are governed by the electronic coupling between the donor and acceptor units and the surrounding environment. The formation of an ICT state can lead to unique photophysical properties, such as a large Stokes shift (a significant difference between the absorption and emission maxima) and strong solvatochromism, where the emission color changes with solvent polarity.

The concept of ICT is critical for designing molecular sensors. For example, a probe for cyanide ions was developed using a functionalized bithiophene. nih.gov The interaction with the cyanide anion triggers an ICT process, resulting in a detectable change in the material's photophysical properties. nih.gov Theoretical studies on donor-π-acceptor copolymers have shown that introducing different substituent groups onto the bithiophene bridge can markedly affect the HOMO and LUMO levels, thereby influencing the charge transfer characteristics. rsc.org

More complex charge transfer mechanisms have also been explored. In conformationally constrained bithiophene cages capped with triazine groups, lower-energy bright excited states with significant charge transfer contributions were identified. chemrxiv.orgresearchgate.net This indicates that even the geometric arrangement of the bithiophene units relative to acceptor domains can create pathways for efficient ICT. researchgate.net Furthermore, studies on fluorescent dyes have characterized different types of excited states, including planar intramolecular charge transfer (PICT) states and twisted intramolecular charge transfer (TICT) states, where the donor and acceptor parts of the molecule twist relative to each other after excitation. mdpi.com Such phenomena are likely at play in flexible bithiophene derivatives and influence their emission properties and efficiency.

Applications in Organic Electronic Devices

Organic Field-Effect Transistors (OFETs) Utilizing Dihexylbithiophene-Based Active Layers

Organic field-effect transistors (OFETs) are key components in organic electronics, and materials based on 5,5'-Dihexyl-2,2'-bithiophene are frequently employed as the active semiconductor layer. These materials typically exhibit p-type behavior, meaning they transport positive charge carriers (holes).

OFETs based on dihexylbithiophene derivatives are commonly fabricated in a thin-film transistor (TFT) architecture. A prevalent design is the bottom-gate, bottom-contact configuration. In this setup, a gate electrode is deposited on a substrate (like silicon with a silicon dioxide dielectric layer), followed by the source and drain electrodes. The organic semiconductor layer is then deposited on top of this structure, spanning the channel between the source and drain. Top-gate architectures are also utilized, where the gate dielectric and electrode are deposited on top of the semiconductor layer. nih.gov

A major advantage of dihexyl-substituted oligothiophenes is their processability from solution, which allows for a variety of fabrication techniques that are potentially more cost-effective than traditional vacuum-based methods. acs.org

Solution-Processing : These techniques involve dissolving the organic semiconductor in a suitable solvent and depositing it onto the substrate. atomfair.com Common methods include:

Spin-Coating : Widely used for creating uniform thin films over small areas by rotating the substrate at high speed after dispensing the solution. atomfair.com

Drop-Casting : A simple method where a droplet of the semiconductor solution is placed on the substrate and the solvent is allowed to evaporate. The evaporation rate and processing temperature are critical parameters that influence the self-assembly and crystallization of the material. acs.org

Inkjet Printing : An additive manufacturing technique that allows for precise, patterned deposition of the semiconductor "ink," minimizing material waste. atomfair.com

Blade-Coating : A scalable method where a blade is used to spread the solution across the substrate, suitable for large-area electronics. atomfair.com

Vacuum Deposition/Sublimation : This technique involves heating the organic material in a high vacuum until it sublimes; the vapor then condenses as a thin film on a cooled substrate. While less suited for large-area, low-cost applications, it can produce highly ordered crystalline films. researchgate.net

The performance of solution-processed devices can be optimized by controlling film morphology through the choice of solvent, solution concentration, and post-deposition treatments like thermal annealing. atomfair.comacs.org

The charge carrier mobility (µ) is a critical parameter for OFETs, determining the switching speed of the transistor. For dihexylbithiophene-based materials, which are typically p-type semiconductors, the hole mobility is the key performance metric. Electron mobilities are generally lower or not observed. The mobility is highly dependent on the specific molecular structure, the degree of crystalline order in the thin film, and the device architecture.

Research on oligomers and derivatives of this compound has yielded a range of mobility values. End-capping longer aromatic cores with alkylated bithiophene units has proven to be an effective strategy for developing high-performance semiconductors. researchgate.net For instance, α,ω-dihexylsexithiophene (DH-6T), a longer oligomer, has been synthesized and characterized as an air-stable p-type organic semiconductor. researchgate.net A study on various alkyl bithiophene end-capped derivatives reported charge mobilities ranging from 10⁻³ to 10⁻¹ cm² V⁻¹ s⁻¹. researchgate.net

Below is a table summarizing reported hole mobilities for various OFETs incorporating dihexyl-oligothiophene structures.

| Compound/Material | Device Type | Hole Mobility (µh) [cm²/V·s] |

| α,ω-dihexylsexithiophene (DH-6T) | Thin-Film Transistor | 3.29 x 10⁻⁴ |

| Bithiophene-imide based copolymer (P3) | Top-Gate OFET | ~ 0.1 |

| 5-(6-decylnaphthalen-2-yl)-5'-(naphthalene-2-yl)-2,2'-bithiophene (NBTND) | Thin-Film Transistor | 2.68 x 10⁻² |

| Thiophene-anthracene oligomers | Thin-Film Transistor | up to 0.50 |

Data sourced from references nih.govresearchgate.netresearchgate.netpkusz.edu.cn.

The current on/off ratio (Ion/Ioff) is another crucial figure of merit for a transistor, representing the ratio of the current when the transistor is in its "on" state to the current when it is in its "off" state. A high on/off ratio is essential for digital logic applications to minimize power consumption and ensure clear switching states. OFETs based on dihexylbithiophene derivatives often exhibit high on/off ratios, typically in the range of 10⁶ to 10⁷. pkusz.edu.cn

Device stability under ambient conditions (air and light) is a significant challenge for organic electronics. Dihexyl-oligothiophenes and their derivatives have shown promising environmental stability. researchgate.netnih.gov

Shelf Life : In one study, devices based on thiophene-anthracene semiconductors were stored under ambient conditions for 15 months, with performance remaining largely unchanged. The on/off ratio over this period varied from 1.1 × 10⁶ to 4.7 × 10⁷. pkusz.edu.cn

Operational Stability : The same devices were subjected to continuous operation, showing little drop in performance after thousands of gate voltage sweeps. pkusz.edu.cn

The incorporation of certain structural units, such as bithiophene-imide (BTI), into polymer backbones has been shown to significantly enhance the air stability of p-type OFETs. nih.gov

The electronic properties and performance of OFETs are directly linked to the molecular structure of the active material. Modifications to the core this compound structure are a key strategy for tuning device performance.

Oligomer Length : Extending the conjugation from a bithiophene to longer oligomers like quaterthiophene or sexithiophene generally leads to improved charge transport properties due to enhanced intermolecular π-π stacking. nih.gov

Alkyl Chain Substituents : While the hexyl chains improve solubility, their structure and placement are critical. Linear alkyl chains tend to allow for tighter π-conjugated backbone packing, leading to higher mobilities compared to bulkier, branched chains. researchgate.net However, increasing solubility through side chains can sometimes lead to a more disrupted crystal structure. semi.ac.cn

Core and End-Cap Modification : Attaching the dihexylbithiophene unit to different aromatic cores (like naphthalene (B1677914) or anthracene) or modifying the end-caps can significantly alter the material's energy levels and charge transport capabilities. researchgate.netpkusz.edu.cn

Electron-Withdrawing/Donating Groups : Introducing electron-withdrawing groups, such as fluorine atoms, to the thiophene (B33073) backbone is a common strategy to modify the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can influence the charge carrier polarity, potentially shifting a material from p-type to n-type (electron-transporting) behavior. acs.org The position of such substitutions also plays a critical role in the final charge transport properties. acs.org

Organic Photovoltaic Cells (OPVs) and Solar Cell Applications

In addition to transistors, dihexylbithiophene derivatives are integral to the development of organic photovoltaic (OPV) cells, also known as organic solar cells.

The most common and efficient OPV architecture is the bulk heterojunction (BHJ). A BHJ device consists of an active layer where an electron-donating material and an electron-accepting material are intimately blended. In this arrangement, materials based on this compound typically function as the electron donor.

The process in a BHJ solar cell is as follows:

Light is absorbed by the donor material, creating an exciton (B1674681) (a bound electron-hole pair).

The exciton diffuses to the interface between the donor and acceptor materials.

If the energy level offset is sufficient, the exciton dissociates: the electron is transferred to the acceptor material, and the hole remains on the donor material.

The separated electrons and holes are then transported through the acceptor and donor phases, respectively, to be collected at the device's electrodes, generating a photocurrent.

Polymers and small molecules incorporating dihexyl-substituted bithiophene or longer oligothiophene units are designed to have appropriate HOMO levels for efficient hole transport and a suitable bandgap for absorbing a significant portion of the solar spectrum. These donor materials are often blended with fullerene derivatives like PC₆₁BM or PC₇₁BM, which act as the electron acceptor. stanford.edu More recently, non-fullerene acceptors (NFAs) have been developed, leading to significant increases in power conversion efficiency (PCE). aau.dk

For example, solar cells using poly(2,5-bis(3-tetradecylthiophen-2-yl)thieno[3,2-b]thiophene) (pBTTT), a polymer with a related thiophene structure, as the donor and a fullerene acceptor have achieved PCEs of 2.3%. stanford.edu In another example, an asymmetric benzodithiophene-based homopolymer donor, when paired with a non-fullerene acceptor, yielded a device with a PCE of 11.5%. aau.dk The performance of these devices is highly dependent on the morphology of the donor-acceptor blend, which is often optimized by controlling the blend ratio (e.g., a 1:4 donor-to-acceptor ratio) and using solvent additives. stanford.eduaau.dk

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Transistors (OLETs)

Bithiophene derivatives are versatile building blocks in the field of organic light-emitting diodes (OLEDs) and light-emitting transistors (OLETs), serving as key components in both the emissive layer (EML) and charge transport layers. ossila.cominformahealthcare.com Their utility stems from their excellent electronic properties and the ability to tune their characteristics through chemical modification. nbinno.com

In OLEDs, achieving high efficiency often requires a multilayer structure to balance the injection and transport of holes and electrons. informahealthcare.combohrium.com Bithiophene-containing compounds can be designed to function as hole-transporting materials, facilitating the movement of positive charges from the anode to the emissive layer. informahealthcare.com Furthermore, derivatives can be engineered to act as the light-emitting material itself. nih.gov For instance, pyrimidine (B1678525) derivatives incorporating donor groups have been synthesized as emitters for OLEDs, aiming to utilize triplet excitons for enhanced electroluminescence. nih.gov

For non-doped OLEDs, where a single material acts as both the emitter and the charge transporter, the charge transport capability of the emissive material is crucial. mdpi.com Luminophores that exhibit thermally activated delayed fluorescence (TADF) are particularly promising for these devices. In such systems, the pristine film of the luminophore must efficiently transport both holes and electrons to the recombination zone. mdpi.com

In OLETs, where light emission occurs within the transistor channel, high charge carrier mobility is essential because charges must travel longer distances compared to OLEDs. mdpi.com Ambipolar charge transport—the ability to transport both holes and electrons—is highly desirable for OLETs to ensure efficient charge recombination within the channel. mdpi.com Materials incorporating bithiophene units can be designed to meet these demanding charge transport requirements.

The performance of an OLED is defined by its luminescence properties, efficiency, and color purity. Bithiophene derivatives have been incorporated into various molecular structures to create efficient emitters with tunable properties.

One approach involves creating donor-π-acceptor (D-π-A) fluorophores. A compound featuring triphenylamine (B166846) (TPA) as the donor, dimesitylboron (DMB) as the acceptor, and a thieno[3,2-b]thiophene (B52689) core as the π-spacer was fabricated as an emitter in a solution-processed OLED. beilstein-journals.org This device exhibited green electroluminescence at 512 nm, achieving a maximum current efficiency of 10.6 cd/A, a power efficiency of 6.70 lm/W, and an external quantum efficiency (EQE) of 4.61%. beilstein-journals.org The material also showed a high solution photoluminescence quantum yield of 86% in THF. beilstein-journals.org

In the realm of phosphorescent OLEDs (PhOLEDs), platinum(II) complexes have been investigated as emitters. nih.gov A red-emitting complex based on a phenylisoquinoline ligand produced a color-stable and efficient device with a luminous efficiency of 4.71 cd/A and a power efficiency of 5.12 lm/W. nih.gov The aggregation tendencies of these complexes, influenced by the ligand structure, affect their photoluminescence spectra and the color stability of the final device. nih.gov

Thermally activated delayed fluorescence (TADF) represents another path to highly efficient OLEDs. Diboron-based D-A-D type molecules have been developed that exhibit excellent TADF properties. researchgate.net A green OLED using one such emitter, CzDBA, achieved a remarkable maximum external quantum efficiency of 37.8%, a current efficiency of 139.6 cd/A, and a power efficiency of 121.6 lm/W, with very low efficiency roll-off at high luminance. researchgate.net

Table 2: Performance of OLEDs Incorporating Thiophene-Based Derivatives

| Emitter Type | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Emission Color |

|---|---|---|---|---|

| D-π-A Fluorophore | 10.6 | 6.70 | 4.61 | Green |

| Platinum(II) Complex | 4.71 | 5.12 | - | Red |

Sensing Applications of Dihexylbithiophene-Derived Materials

Materials derived from dihexylbithiophene are promising candidates for the development of chemoresistive sensors. These sensors operate by detecting a change in the electrical resistance of the sensing material upon exposure to a target chemical analyte. nih.gov Chemiresistors are valued for their low-power requirements, potential for room-temperature operation, and high portability. nih.gov

Oligothiophenes, such as the end-substituted molecule α,ω-dihexyl-sexithiophene (DH6T), have been successfully implemented in solution-gated organic field-effect transistors (SGOFETs) for sensing applications in aqueous environments. aip.org These devices have demonstrated the ability to detect changes in the pH or ionic strength of an electrolyte solution. aip.org A significant advantage of DH6T-based SGOFETs is their excellent operational stability, capable of continuous operation for several days, which is crucial for practical sensing applications. aip.org The performance and stability of these sensors are directly related to the structural order and morphology of the organic semiconductor thin film. aip.org

The broader class of conductive organic materials is being explored to create sensors for a wide range of analytes, including toxic gases. nih.gov The design of these materials involves creating a structure with intrinsic conductivity to facilitate charge transport and a high surface area to maximize interaction with the analyte. nih.gov By synthetically controlling the material's structure, it is possible to tailor its interactions with specific analytes, paving the way for selective and sensitive chemical detection. nih.gov

Impact of Alkyl Side Chains on Sensing Sensitivity and Diffusion

The alkyl side chains of this compound play a critical role in determining its suitability for sensing applications, influencing both the sensitivity of the device and the diffusion of analytes into the active material.

The length and nature of the alkyl side chains have a significant impact on the charge transport properties of the material. rsc.orgrsc.orgacs.orgresearchgate.net Longer alkyl chains can lead to a decrease in charge mobility due to increased disorder and larger intermolecular distances, which can hinder the efficient transport of charge carriers. rsc.org However, they can also promote a more ordered molecular packing in some cases, which may enhance mobility. rsc.org This interplay between molecular packing and charge transport is a key factor in the sensitivity of a sensor, as a higher mobility generally leads to a larger change in current upon exposure to an analyte.

The diffusion of analyte molecules into the bulk of the semiconductor film is another crucial aspect of sensor performance. The hexyl side chains create free volume within the film, which can facilitate the diffusion of small molecules. rsc.orgresearchgate.netfrontiersin.orgnih.gov The length of the alkyl chains can be tuned to optimize the diffusion coefficient for a specific analyte. rsc.org Research on poly(3-alkylthiophenes) has shown that while longer side chains can increase interchain spacing, they may not necessarily lead to a significant increase in ion diffusion coefficients, suggesting that other factors like film compactness and ionic trapping also play a role. rsc.org In some cases, shorter alkyl chains have been shown to enhance molecular diffusion and electron transfer kinetics. nih.gov

Film Morphology, Crystalline Structure, and Supramolecular Organization

Thin Film Processing and Deposition

The fabrication of thin films of DH2T is a critical step in device manufacturing, with solution-based methods being the most common due to their potential for low-cost, large-area deposition.

Solution processing allows for the deposition of the 5,5'-Dihexyl-2,2'-bithiophene active layer from a dissolved state. Common techniques include spin coating and drop casting, each offering distinct advantages and control over the final film characteristics.

Spin coating involves depositing a solution of DH2T onto a substrate and then spinning the substrate at high speeds to spread the solution and evaporate the solvent, leaving a thin film. The final thickness and morphology of the film are dependent on parameters such as the concentration of the solution, the solvent's volatility, and the spin speed. nih.govmdpi.com

Drop casting is a simpler technique where a droplet of the DH2T solution is dispensed onto the substrate and the solvent is allowed to evaporate, often at a controlled rate. semanticscholar.org This method can lead to the formation of highly crystalline domains, although film uniformity can be a challenge.

The choice of solvent is crucial in both techniques as it influences the solubility of DH2T and the drying kinetics, which in turn affect the molecular self-assembly and the resulting film morphology.

| Technique | Typical Film Thickness | Uniformity | Crystallinity | Scalability |

|---|---|---|---|---|

| Spin Coating | 10 - 200 nm | High | Moderate to High | Low to Medium |

| Drop Casting | 50 nm - 1 µm | Low to Medium | High | Low |

The characteristics of the deposited DH2T films are highly sensitive to the processing conditions. Post-deposition treatments, such as thermal annealing and solvent vapor annealing, are often employed to enhance the crystallinity and optimize the morphology of the film.

Thermal annealing involves heating the film to a temperature below its melting point. This process provides the molecules with sufficient thermal energy to rearrange into more ordered crystalline structures, thereby reducing defects and improving charge transport pathways. semanticscholar.orgucla.edu The degree of improvement is dependent on the annealing temperature and duration. ucla.edu Studies on similar poly(3-hexylthiophene) (P3HT) films show that annealing can significantly improve crystallinity. rsc.org

Solvent vapor annealing (SVA) exposes the thin film to a saturated vapor of a solvent. rsc.orgnih.gov The solvent molecules plasticize the film, increasing molecular mobility and facilitating the self-assembly into a more ordered state. The choice of solvent and the annealing time are critical parameters in SVA. nih.govmdpi.com This technique has been shown to improve the molecular packing and power conversion efficiency in related small molecule-based solar cells. rsc.org

| Annealing Method | Parameter | Effect on Film Characteristics |

|---|---|---|

| Thermal Annealing | Temperature | Higher temperatures (below melting point) generally increase crystallite size and degree of crystallinity. semanticscholar.org |

| Time | Longer annealing times can lead to larger crystalline domains, but excessive time may lead to degradation. | |

| Solvent Vapor Annealing | Solvent Choice | Good solvents for the material can promote rapid and significant molecular rearrangement. rsc.org |

| Exposure Time | Optimal exposure time leads to enhanced crystallinity; overexposure can lead to film dewetting or dissolution. mdpi.com |

Molecular Packing and Crystalline Structure Characterization

The arrangement of DH2T molecules in the solid state dictates the electronic coupling between adjacent molecules and, consequently, the charge transport efficiency. Various analytical techniques are used to probe the molecular packing and crystalline structure.

X-ray diffraction is a powerful non-destructive technique used to determine the crystalline structure of materials. yale.edu In the context of DH2T thin films, grazing-incidence wide-angle X-ray scattering (GIWAXS) is particularly useful for probing the molecular orientation relative to the substrate. nist.gov The diffraction patterns provide information on the lamellar spacing (d-spacing) between molecular layers and the π-stacking distance between adjacent bithiophene backbones. nist.gov

For single crystals, XRD can provide a detailed three-dimensional map of the atomic positions within the unit cell, offering precise information on bond lengths, bond angles, and intermolecular distances. rsc.org While a specific single crystal structure for this compound was not found in the provided search results, studies on similar hexyl-substituted oligothiophenes show a layered structure with interdigitated alkyl chains. uky.edu

| Diffraction Peak (hkl) | Diffraction Angle (2θ) | d-spacing (Å) | Interpretation |

|---|---|---|---|

| (100) | ~5° | ~17.7 | Lamellar spacing (out-of-plane) |

| (010) | ~23° | ~3.9 | π-stacking distance (in-plane) |

Atomic force microscopy is a high-resolution scanning probe microscopy technique that provides topographical information about the surface of a thin film. spectraresearch.com AFM images can reveal details about the film's morphology, such as grain size, shape, and surface roughness (root mean square, RMS). researchgate.netoxinst.com These morphological features are known to influence device performance by affecting charge transport across grain boundaries.

For DH2T thin films, AFM can be used to visualize the effects of different processing conditions. For example, annealed films are expected to show larger, more defined crystalline grains and potentially a change in surface roughness compared to as-cast films. chalcogen.ro While specific AFM data for DH2T is not available, studies on similar materials show that thermal annealing can lead to an increase in grain size and surface roughness. chalcogen.ro

| Processing Condition | Average Grain Size (nm) | Surface Roughness (RMS, nm) |

|---|---|---|

| As-cast | 20 - 50 | 0.5 - 1.5 |

| Thermally Annealed (150 °C) | 80 - 150 | 2.0 - 4.0 |

| Solvent Vapor Annealed | 100 - 200 | 1.5 - 3.0 |

The two hexyl chains on the 5 and 5' positions of the bithiophene core play a crucial role in determining the supramolecular organization of DH2T. These flexible alkyl chains influence the solubility of the molecule, a key parameter for solution processing. More importantly, they direct the solid-state packing through van der Waals interactions.

Studies on hexyl-substituted oligothiophenes have shown that the alkyl chains promote a layered packing structure where the aromatic cores are π-stacked, which is favorable for charge transport. uky.edursc.org The length of the alkyl chain affects the interlayer spacing. The interdigitation of the hexyl chains from adjacent layers helps to stabilize the crystalline structure. uky.edu The conformation of the bithiophene core (syn or anti) can also be influenced by the presence and packing of the alkyl chains. rsc.org In hexyl-substituted monomers of a related system, a syn conformation of the terminal thiophenes was observed, which is a deviation from the more common anti conformation in unsubstituted analogues. rsc.org This highlights the significant role the hexyl substituents play in dictating the fine details of the molecular packing.

Terminal substituents, in general, can be used to tune the molecular packing and electronic properties of organic semiconductors. While DH2T itself does not have other terminal substituents, this principle is important in the broader context of material design.

Advanced Computational Modeling and Theoretical Insights

Quantum Chemical Calculations for Electronic and Structural Properties

Quantum chemical calculations are fundamental to understanding the intrinsic electronic nature of the DHBT molecule. These methods solve approximations of the Schrödinger equation to determine molecular structure, orbital energies, and optical properties.

Density Functional Theory (DFT) is a robust computational method used to determine the ground-state properties of molecules like DHBT. By calculating the electron density, DFT provides a balance between accuracy and computational cost, making it a standard tool for materials science. nih.gov

The first step in a typical DFT analysis is geometry optimization, where the algorithm systematically alters the molecular structure to find the lowest-energy conformation. For DHBT, this involves determining the optimal bond lengths, bond angles, and, crucially, the torsional angle between the two thiophene (B33073) rings. The planarity of the bithiophene backbone is a key determinant of the extent of π-conjugation, which directly influences the electronic properties.

Once the optimized geometry is obtained, DFT is used to calculate the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These energy levels are critical for predicting the material's behavior in an electronic device. The HOMO level relates to the ionization potential and its ability to donate an electron (p-type behavior), while the LUMO level relates to the electron affinity and its ability to accept an electron (n-type behavior). The energy difference between these orbitals, the HOMO-LUMO gap (Eg), is a primary indicator of the molecule's electronic band gap and the energy of its primary optical absorption. ekb.egub.edu

While specific values for DHBT require dedicated calculations, studies on structurally similar molecules provide valuable context. For instance, DFT calculations (B3LYP/6-311++G** level) on 5,5'-Dibromo-2,2'-bithiophene, an analogue of DHBT, determined a HOMO-LUMO gap of 4.20 eV. Altering the substituents from bromo to hexyl groups is expected to modify this value, typically leading to a smaller gap due to the electron-donating nature of alkyl chains. A variety of functionals, such as B3LYP, PBE0, M06-2X, and CAM-B3LYP, are commonly employed for such calculations on thiophene-based systems. scielo.brwhiterose.ac.uk

| Compound | Property | Calculated Value | Significance |

|---|---|---|---|

| 5,5'-Dibromo-2,2'-bithiophene | HOMO-LUMO Gap (Eg) | 4.20 eV | Indicates the energy for electronic excitation. |

| 5,5'-Dihexyl-2,2'-bithiophene (Expected) | HOMO Energy | N/A (Qualitatively higher than dibromo-analogue) | Relates to ionization potential and p-type character. |

| LUMO Energy | N/A (Qualitatively lower than dibromo-analogue) | Relates to electron affinity and n-type character. |

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the excited-state properties of molecules and predict their optical absorption spectra. mdpi.comrsc.org By simulating how the electron density responds to a time-varying electric field, TD-DFT can calculate the energies of electronic transitions from the ground state to various excited states. cnr.it The energy and intensity (oscillator strength) of these transitions are then used to construct a theoretical UV-Visible absorption spectrum.

For DHBT, the most intense and lowest-energy absorption peak typically corresponds to the HOMO→LUMO transition. This transition is responsible for the material's color and its ability to absorb light in solar cell applications. TD-DFT simulations on 5,5'-Dibromo-2,2'-bithiophene predict a maximum absorption wavelength (λmax) of 292 nm. The substitution with hexyl chains in DHBT would be expected to cause a redshift (a shift to a longer wavelength) in this absorption peak due to increased electron donation and potentially enhanced planarity.

However, it is a known challenge that standard TD-DFT functionals can sometimes provide qualitatively inaccurate descriptions of the excited states in thiophene-based compounds. Studies have shown that TD-DFT may incorrectly reverse the energetic ordering of the two lowest-lying ππ* excited states compared to higher-accuracy post-Hartree-Fock methods. nih.gov This highlights the importance of careful functional selection and validation when interpreting the simulated spectra of molecules like DHBT. nih.gov

Theoretical Approaches for Charge Transport Simulation

Understanding how charge carriers (holes or electrons) move through a material is paramount for its application in devices like transistors. Theoretical models simulate this process by calculating the rate of charge hopping between adjacent molecules.

In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where a charge localized on one molecule jumps to a neighboring molecule. The rate of this charge transfer (kCT) can be described by Marcus theory. wikipedia.orglibretexts.org This theory models the charge transfer event as a transition between two parabolic potential energy surfaces, representing the initial and final states. libretexts.org

The rate constant is primarily governed by two key parameters:

Electronic Coupling (V): This term quantifies the degree of electronic interaction between the two adjacent molecules at the moment of charge transfer. It is highly sensitive to the intermolecular distance and relative orientation.

Reorganization Energy (λ): This is the energy required to distort the geometry of the molecules and the surrounding medium from the equilibrium geometry of the initial state to that of the final state, without the charge actually having transferred. libretexts.orgscispace.com It has two components: an inner-sphere component (λi) related to changes in bond lengths and angles within the molecule, and an outer-sphere component (λo) related to the relaxation of the surrounding dielectric medium. libretexts.orgwolfram.com

| Parameter | Symbol | Description | Impact on Charge Transfer Rate |

|---|---|---|---|

| Electronic Coupling | V | Measure of electronic orbital overlap between adjacent molecules. | Higher V increases the rate. |

| Reorganization Energy | λ | Energy penalty for geometric and electronic relaxation upon charge transfer. libretexts.org | Lower λ increases the rate. |

| Gibbs Free Energy | ΔG° | The overall thermodynamic driving force for the reaction. libretexts.org | Rate is maximal when -ΔG° = λ. |

Classical Marcus theory assumes that the system must overcome an energy barrier for charge transfer to occur. However, this model can be refined by considering quantum mechanical effects, specifically nuclear tunneling. High-frequency vibrational modes within the molecule, such as C-H or C-C stretching, are not "frozen" during the charge transfer event. Instead, the nuclei can tunnel through the activation barrier rather than having to go over it classically.

Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions

While quantum chemical methods excel at describing the properties of single molecules or small clusters, Molecular Dynamics (MD) simulations are used to model the collective behavior of hundreds or thousands of molecules. nih.gov MD is a powerful tool for investigating the self-assembly process, where individual DHBT molecules organize into the ordered solid-state structures required for efficient device performance. worktribe.com

In an MD simulation, molecules are treated as classical particles interacting through a "force field," which is a set of equations and parameters that describe the potential energy of the system as a function of atomic positions. nih.gov The simulation evolves the system over time by solving Newton's equations of motion, revealing how molecules move, rotate, and ultimately arrange themselves. mdpi.comnih.gov

For DHBT, MD simulations can provide critical insights into:

Intermolecular Interactions: The simulations explicitly model the non-covalent forces between molecules, primarily van der Waals interactions. The flexible hexyl chains play a dual role: their hydrophobic nature drives aggregation in certain environments, while their steric bulk influences the final packing geometry.

Crystal Packing and Morphology: By simulating the system from a disordered state, MD can predict the stable crystal packing arrangements and morphologies. It can reveal how the interdigitation of hexyl chains from neighboring molecules affects the π-π stacking distance and overlap between the bithiophene cores, which are the pathways for charge transport.

Liquid Crystalline Phases: Many thiophene-based molecules form liquid crystalline phases upon heating or in solution. MD simulations can help identify and characterize these intermediate phases of matter, which are often crucial for processing thin films with high degrees of molecular order.

Although specific MD studies focused solely on this compound are not widely reported, the methodology is extensively applied to similar organic semiconductors. worktribe.comnorthwestern.edu Such simulations are essential for bridging the gap between the single-molecule properties calculated by DFT and the bulk material properties observed in experiments.

Elucidating Structure-Property Relationships through Combined Computational and Experimental Studies

The intricate relationship between the molecular structure of this compound and its resulting electronic and optical properties is a critical area of investigation for its application in organic electronics. A comprehensive understanding of these structure-property relationships is most effectively achieved through a synergistic approach that combines theoretical computational modeling with empirical experimental validation. This dual-faceted methodology allows for the prediction of molecular behavior and the validation of theoretical models, thereby providing a robust framework for the rational design of new materials with tailored functionalities.